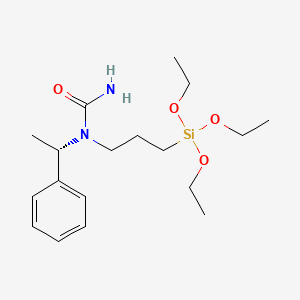

(S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea

Description

Molecular Formula and Key Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₈H₃₂N₂O₄Si | |

| Molecular weight | 368.5 g/mol | |

| InChIKey | SRXPNQATTAXUFJ-INIZCTEOSA-N | |

| SMILES | CCOSi(OCC)OCC |

The stereochemistry at the (1S)-1-phenylethyl group is critical for enantioselective applications. The triethoxysilyl group (-Si(OCH₂CH₃)₃) enables covalent bonding to hydroxylated surfaces (e.g., glass or silica), while the urea moiety facilitates hydrogen bonding. This dual functionality allows the compound to act as a molecular bridge between organic and inorganic phases.

Historical Development and Discovery Milestones

The compound’s development parallels advancements in organosilicon chemistry and chiral urea synthesis. Key milestones include:

- Early 2000s : Rise of urea-based silanes as coupling agents in polymer composites. Symmetrical derivatives like 1,3-bis(3-triethoxysilylpropyl)urea (CAS 4738119) were first synthesized to improve adhesion between organic polymers and inorganic fillers.

- 2007 : Initial documentation of (S)-1-(1-phenylethyl)-1-(3-(triethoxysilyl)propyl)urea in PubChem (CID 20746369), indicating its emergence as a research compound.

- 2010s : Exploration of chiral urea derivatives in supramolecular chemistry. Studies on N,N′-diaryl ureas revealed how stereochemistry influences hydrogen-bonding networks and self-assembly.

- 2020s : Application in enantioselective surface modifications. The compound’s ability to form self-assembled monolayers (SAMs) on silica substrates enabled its use in chiral chromatography and sensors.

Synthesis typically involves reacting (S)-1-phenylethylamine with 3-isocyanatopropyltriethoxysilane under anhydrous conditions. This method mirrors general urea synthesis protocols, where amines react with isocyanates to form urea linkages.

Position Within Urea-Based Organosilicon Compounds

(S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea occupies a niche between two classes of compounds:

Comparative Analysis of Related Compounds

The compound’s chirality distinguishes it from symmetrical bis-silylated ureas. Unlike phenyltriethoxysilane, its urea group enables hydrogen bonding, creating interfacial compatibility in hybrid materials. For example, in chromatography, the (S)-configured phenylethyl group can selectively interact with enantiomers, while the silane anchors the molecule to a silica stationary phase.

Structural Advantages

- Chirality : The (S)-phenylethyl group imposes stereochemical constraints, enabling discrimination between enantiomers in analytical applications.

- Triethoxysilyl Reactivity : Hydrolyzes to form silanol (-Si-OH) groups, which condense with surface hydroxyls or other silanes to create stable bonds.

- Urea Flexibility : Adopts trans,trans or cis,cis conformations depending on substituents, influencing supramolecular assembly.

This combination of features positions the compound as a versatile tool for designing smart surfaces and hybrid materials with tailored stereochemical properties.

Properties

Molecular Formula |

C18H32N2O4Si |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

1-[(1S)-1-phenylethyl]-1-(3-triethoxysilylpropyl)urea |

InChI |

InChI=1S/C18H32N2O4Si/c1-5-22-25(23-6-2,24-7-3)15-11-14-20(18(19)21)16(4)17-12-9-8-10-13-17/h8-10,12-13,16H,5-7,11,14-15H2,1-4H3,(H2,19,21)/t16-/m0/s1 |

InChI Key |

SRXPNQATTAXUFJ-INIZCTEOSA-N |

Isomeric SMILES |

CCO[Si](CCCN([C@@H](C)C1=CC=CC=C1)C(=O)N)(OCC)OCC |

Canonical SMILES |

CCO[Si](CCCN(C(C)C1=CC=CC=C1)C(=O)N)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Purification Techniques

Following the reaction, purification methods like column chromatography or recrystallization are employed to isolate the product. For industrial production, continuous flow processes can enhance efficiency and ensure consistent quality. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be utilized to achieve high purity levels.

Chemical Properties and Applications

| Property | Description |

|---|---|

| Molecular Formula | C18H32N2O4Si |

| Molecular Weight | 368.5 g/mol |

| Stereochemistry | Chiral due to (1S)-1-phenylethyl moiety |

| Applications | Surface modification, self-assembled monolayers, potential biological activities |

Research Findings

Research indicates that derivatives of (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea exhibit biological activities, particularly as inhibitors of calcium release-activated calcium channels (CRAC). For instance, related compounds have been identified as potent inhibitors targeting ORAI1 channels, suggesting potential applications in immunology and therapeutic development due to their low cytotoxicity and ability to modulate immune responses.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea can undergo various chemical reactions, including:

Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

Substitution: The urea group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The phenylethyl group can undergo oxidation to form corresponding ketones or reduction to form alkanes.

Common Reagents and Conditions

Hydrolysis: Water or aqueous acidic/basic solutions.

Substitution: Nucleophiles such as amines or alcohols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products Formed

Hydrolysis: Silanols and siloxanes.

Substitution: Urea derivatives.

Oxidation: Ketones.

Reduction: Alkanes.

Scientific Research Applications

Chemistry

In chemistry, (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea can be used as a precursor for the synthesis of hybrid organic-inorganic materials. The triethoxysilyl group allows for the formation of siloxane networks, while the phenylethyl group can provide organic functionality.

Biology and Medicine

In biology and medicine, this compound could be explored for its potential as a drug delivery agent or as a component in biomaterials. The chiral nature of the compound may also make it useful in enantioselective synthesis or as a chiral ligand in asymmetric catalysis.

Industry

In industry, (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea can be used in the production of coatings, adhesives, and sealants. The ability to form strong bonds with both organic and inorganic substrates makes it valuable in creating durable and versatile materials.

Mechanism of Action

The mechanism of action of (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea would depend on its specific application. In the context of material science, the triethoxysilyl group can undergo hydrolysis and condensation to form siloxane networks, providing structural integrity and stability. In biological systems, the phenylethyl group may interact with specific molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea and related urea derivatives:

Structural and Functional Insights

Chirality and Enantioselectivity: The (S)- and (R)-phenylethyl enantiomers (rows 1 and 2) exhibit identical physical properties (e.g., melting point, solubility) but differ in stereochemical interactions. For example, the (S)-enantiomer may show preferential binding to chiral receptors or silica surfaces modified with chiral selectors . In contrast, 1-[3-(triethoxysilyl)propyl]urea (row 3) lacks chirality, making it suitable for non-selective surface modification .

Substituent Effects on Reactivity :

- The benzo[d]thiazole -containing urea (row 4) demonstrates solvatochromism due to electron-withdrawing groups, enabling applications in polarity-sensitive optical materials .

- Fluorophenyl and trifluoromethyl groups (rows 5 and 6) enhance metabolic stability and lipophilicity, favoring pharmaceutical and agrochemical uses .

Synthetic Efficiency :

- Yields for urea derivatives with aromatic substituents (e.g., benzo[d]thiazole) reach 89% , comparable to the R-enantiomer synthesis .

Application-Specific Comparisons

- Hybrid Materials: The triethoxysilyl group in (S)-1-(1-Phenylethyl)-urea enables covalent bonding to silica, outperforming non-silylated ureas in composite stability .

- Pharmaceuticals : The fluorophenyl-containing urea (row 5) has higher structural complexity and molecular weight, aligning with blood-brain barrier penetration requirements .

Biological Activity

(S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea, also known as (S)-N-1-phenylethyl-N'-triethoxysilylpropylurea, is a compound characterized by its unique structure that combines a phenylethyl group with triethoxysilyl and propyl moieties. This compound has garnered attention due to its potential biological activities, particularly in therapeutic applications.

- Molecular Formula : C18H32N2O4Si

- Molecular Weight : 368.54 g/mol

- Density : 1.05 g/cm³

- Flash Point : >110°C

Biological Activity Overview

Research into the biological activity of urea derivatives, including (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea, indicates a range of effects on cellular processes and potential therapeutic benefits.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : Urea derivatives have been shown to modulate oxidative stress in various cell types, which is crucial for managing conditions like chronic kidney disease (CKD) .

- Cell Proliferation and Apoptosis : Studies indicate that certain urea derivatives promote apoptosis in cancer cells, suggesting potential applications in oncology .

- Metabolic Regulation : Urea compounds can influence metabolic pathways, including insulin sensitivity and lipid metabolism, which may have implications for obesity and diabetes management .

Table 1: Summary of Key Studies on Urea Derivatives

Therapeutic Applications

The diverse biological activities of (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea suggest its potential in several therapeutic areas:

- Cancer Treatment : The ability to induce apoptosis in cancer cells positions this compound as a candidate for further research in cancer therapeutics.

- Metabolic Disorders : Its effects on insulin sensitivity and metabolic regulation may provide insights into treatments for diabetes and obesity.

- Oxidative Stress Management : Given its antioxidant properties, this compound could be beneficial in managing oxidative stress-related conditions.

Q & A

Q. What are the standard synthetic routes for (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea?

The compound is typically synthesized via the reaction of an isocyanate with an amine. For example:

- Route A : Reacting 3-(triethoxysilyl)propyl isocyanate with (S)-1-phenylethylamine in anhydrous toluene under reflux conditions, followed by crystallization from ethanol/acetic acid mixtures .

- Route B : Using chloroform as a solvent with extended reflux times (2–4 hours) to improve yield and purity .

Key considerations: Monitor reaction progress via TLC or NMR to ensure complete conversion. The triethoxysilyl group necessitates moisture-free conditions to prevent premature hydrolysis .

Q. What characterization methods are essential for confirming the structure of this compound?

Standard protocols include:

- Spectroscopy :

- ¹H/¹³C NMR : Verify urea NH protons (δ ~5–6 ppm) and triethoxysilyl protons (δ ~1.2–3.8 ppm) .

- IR : Confirm urea C=O stretch (~1650–1680 cm⁻¹) and Si–O–C bands (~1075 cm⁻¹) .

- Mass Spectrometry : HRMS (ESI) to confirm molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, particularly for the (S)-configured phenylethyl group .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if airborne concentrations exceed limits .

- Ventilation : Work in a fume hood due to methanol solvent volatility (40–52% solutions) and potential acute toxicity (GHS Category 5) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in synthesis?

- Chiral Catalysts : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) to bias the urea formation step .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce racemization .

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC with amylose- or cellulose-based columns .

Q. What strategies address conflicting data in structure-activity relationship (SAR) studies?

- Case Study : A related urea derivative showed anti-tumor activity via aminopeptidase N inhibition, but conflicting reports exist for the triethoxysilyl analog .

- Methodological Fixes :

- Validate biological assays using isogenic cell lines to rule off-target effects.

- Perform molecular docking to assess steric clashes introduced by the triethoxysilyl group .

- Data Reconciliation : Cross-reference crystallographic data (e.g., hydrogen-bonding motifs) with computational models .

Q. How can the triethoxysilyl moiety be leveraged for functional material design?

- Covalent Immobilization : Hydrolyze the triethoxysilyl group to form silanol bonds with silica surfaces, enabling applications in:

- CO₂ Adsorption : Integrate into periodic mesoporous organosilica (PMO) frameworks; optimize pore size via templating agents .

- Chiral Stationary Phases (CSPs) : Covalently attach to APS-functionalized silica for HPLC enantiomer separation. Spacer length (e.g., benzyl vs. propyl) impacts resolution efficiency .

- CO₂ Adsorption : Integrate into periodic mesoporous organosilica (PMO) frameworks; optimize pore size via templating agents .

Q. What advanced techniques resolve ambiguities in excited-state properties?

- Solvatochromism Studies : Measure UV-Vis shifts in solvents of varying polarity to estimate dipole moments (ground vs. excited states) .

- TD-DFT Calculations : Compare experimental absorption spectra with theoretical models to assign electronic transitions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.